molecular formula C6H5BrN2O2 B1281520 3-Bromo-4-methyl-5-nitropyridine CAS No. 69872-15-7

3-Bromo-4-methyl-5-nitropyridine

Cat. No. B1281520
CAS RN: 69872-15-7
M. Wt: 217.02 g/mol
InChI Key: WFCIQRPATFRBOY-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitropyridine is a chemical compound with the CAS Number: 69872-15-7 . It has a molecular weight of 217.02 and its IUPAC name is 3-bromo-4-methyl-5-nitropyridine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-4-methyl-5-nitropyridine can be achieved through a method that involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-methyl-5-nitropyridine is 1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 . The InChI key is WFCIQRPATFRBOY-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .


Physical And Chemical Properties Analysis

3-Bromo-4-methyl-5-nitropyridine is a solid at room temperature . It has a molecular weight of 217.02 .

Scientific Research Applications

    Synthesis and Reactions of Nitropyridines

    • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
    • Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

    Reaction of Nucleophilic Reagents at the β-Position of 3-Bromo-4-nitropyridine N-Oxides

  • Molecular Simulations
    • Application Summary : 3-Bromo-4-methyl-5-nitropyridine can be used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Chemical Analysis
    • Application Summary : 3-Bromo-4-methyl-5-nitropyridine can be used in chemical analysis. It can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Safety And Hazards

The safety information for 3-Bromo-4-methyl-5-nitropyridine includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers The relevant papers for 3-Bromo-4-methyl-5-nitropyridine include studies on its synthesis and reactions , as well as its safety data sheets . These papers provide valuable information on the properties and potential applications of 3-Bromo-4-methyl-5-nitropyridine.

properties

IUPAC Name

3-bromo-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCIQRPATFRBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500853
Record name 3-Bromo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-5-nitropyridine

CAS RN

69872-15-7
Record name 3-Bromo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-Methyl-5-Nitropyridine
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